The Discovery and Isolation of Prenylterphenyllin from Fungal Endophytes: A Technical Guide
The Discovery and Isolation of Prenylterphenyllin from Fungal Endophytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal endophytes, microorganisms that reside within the tissues of living plants, represent a prolific source of novel, bioactive secondary metabolites. Among these are the p-terphenyls, a class of aromatic compounds characterized by a central benzene (B151609) ring substituted with two phenyl groups. A particularly interesting subgroup is the prenylated p-terphenyls, such as Prenylterphenyllin (B1260684), which have demonstrated significant potential in drug discovery due to their diverse biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Prenylterphenyllin and its analogues from fungal endophytes, with a focus on species of the genus Aspergillus. Detailed experimental protocols, quantitative data, and visualizations of experimental workflows and relevant signaling pathways are presented to aid researchers in this field.
Producing Organisms and Fermentation
Prenylterphenyllins have been predominantly isolated from various species of the fungus Aspergillus, often found as endophytes in terrestrial and marine organisms. Key producing strains include Aspergillus taichungensis ZHN-7-07, Aspergillus sp. YXf3, and Aspergillus candidus LDJ-5. The production of these compounds can be achieved through both solid-state and submerged liquid fermentation methods.
Experimental Protocol: Fungal Fermentation
1. Solid-State Fermentation (for Aspergillus sp. GZWMJZ-055)
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Media Preparation: A solid rice medium is prepared in 1000-mL Erlenmeyer flasks.
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Inoculation: A seed culture of Aspergillus sp. GZWMJZ-055, grown on Potato Dextrose Agar (PDA), is used to inoculate a seed medium. 5 mL of this seed culture is then added to the solid rice medium.
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Incubation: The inoculated flasks are incubated under static conditions at room temperature for 30 days.[1]
2. Liquid Fermentation (for Aspergillus candidus LDJ-5)
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Media Preparation: A suitable liquid fermentation medium is prepared and scaled up to the desired volume (e.g., 50 L).
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Inoculation: The liquid medium is inoculated with a seed culture of Aspergillus candidus LDJ-5.
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Incubation: The fermentation is carried out under static conditions at 28°C for 30 days.
Extraction and Isolation
Following fermentation, the bioactive compounds are extracted from the fungal biomass and culture medium. A multi-step purification process involving various chromatographic techniques is then employed to isolate Prenylterphenyllin and its derivatives.
Experimental Protocol: Extraction and Purification
1. Extraction
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Solid-State Fermentation: The fermented solid medium is extracted three times with ethyl acetate (B1210297) (EtOAc). The EtOAc extracts are combined and concentrated under reduced pressure to yield a crude extract.
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Liquid Fermentation: The whole fermentation broth is filtered to separate the mycelia from the supernatant. The supernatant is extracted three times with EtOAc. The mycelia are extracted with methanol (B129727), the methanol is evaporated, and the remaining aqueous solution is then extracted with EtOAc. All EtOAc extracts are combined and concentrated to yield the crude extract.
2. Chromatographic Purification
A general workflow for the purification of prenylterphenyllins is depicted below. Specific details for the purification of compounds from Aspergillus sp. GZWMJZ-055 are provided as an example.
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Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography using a step gradient of solvents with increasing polarity (e.g., petroleum ether-EtOAc or CH2Cl2-MeOH) to yield several fractions.
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Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest are further purified by size exclusion chromatography on a Sephadex LH-20 column, typically eluting with methanol or a mixture of CH2Cl2 and methanol.
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Semi-preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using semi-preparative HPLC. A common mobile phase is a gradient of methanol and water, often with the addition of a small percentage of trifluoroacetic acid (TFA) to improve peak shape. For example, a mobile phase of 70% MeOH/H2O can be used.
Structure Elucidation
The chemical structure of the isolated compounds is determined using a combination of spectroscopic techniques.
Experimental Protocols: Structure Elucidation
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Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to elucidate the detailed structure. This includes:
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1H NMR: To determine the number and types of protons.
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13C NMR: To determine the number and types of carbons.
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2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to piece together the molecular framework.
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Quantitative Data
The biological activities of Prenylterphenyllin and its analogues have been evaluated in various assays. The following tables summarize the reported quantitative data.
| Compound | Fungal Source | Biological Activity | IC50 (µM) | Reference |
| Prenylterphenyllin A | Aspergillus taichungensis ZHN-7-07 | Cytotoxicity (HL-60, A-549, P-388 cell lines) | 1.53-10.90 | [2] |
| 4″-dehydro-3-hydroxyterphenyllin | Aspergillus taichungensis ZHN-7-07 | Cytotoxicity (P-388 cell line) | 2.70 | [2] |
| Asperterphenyllin G | Aspergillus candidus LDJ-5 | Cytotoxicity (nine cell lines) | 0.4-1.7 | |
| Terphenyllin | Aspergillus candidus | α-glucosidase inhibition | - | [3] |
| 3″-hydroxyterphenyllin | Aspergillus sp. KMM 4676 | - | - | [4] |
| Compound | Fungal Source | Antibacterial Activity | MIC (µg/mL) | Reference |
| Prenylterphenyllin D | Aspergillus sp. YXf3 | X. oryzae pv. oryzicola Swings, E. amylovora | 20 | |
| Prenylterphenyllin E | Aspergillus sp. YXf3 | X. oryzae pv. oryzicola Swings, E. amylovora | 20 | |
| 2′-O-methylprenylterphenyllin | Aspergillus sp. YXf3 | X. oryzae pv. oryzicola Swings, E. amylovora | 20 | |
| Asperterphenyllin C | Aspergillus candidus LDJ-5 | Proteus species | 19 |
Signaling Pathways and Mechanism of Action
Recent studies have begun to unravel the molecular mechanisms underlying the biological activities of prenylterphenyllins and related p-terphenyls.
Anticancer Activity
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Inhibition of STAT3 Signaling: Terphenyllin has been shown to directly interact with Signal Transducer and Activator of Transcription 3 (STAT3). This interaction inhibits the phosphorylation and activation of STAT3, leading to a decrease in the expression of STAT3-dependent target genes such as c-Myc and Cyclin D1. The inhibition of the STAT3 pathway ultimately suppresses the growth and metastasis of cancer cells.
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Induction of Apoptosis and Pyroptosis: Terphenyllin has been found to induce both apoptosis and pyroptosis in melanoma cells through the upregulation of p53. This leads to the activation of the intrinsic apoptotic pathway involving BAX and FAS, and subsequent activation of Caspase-3 (CASP3). Activated CASP3 not only executes apoptosis but also cleaves Gasdermin E (GSDME) to initiate pyroptosis.
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Topoisomerase Inhibition: A novel synthetic p-terphenyl (B122091) derivative has been shown to induce G2/M cell-cycle arrest and apoptosis by acting as a catalytic suppressor of both topoisomerase I and topoisomerase IIα.
Antibacterial Activity
The antibacterial mechanism of prenylated flavonoids, a class of compounds to which prenylterphenyllins belong, is often attributed to their ability to disrupt bacterial cell membranes. The lipophilic prenyl group is thought to facilitate the insertion of the molecule into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.
Conclusion
Prenylterphenyllins isolated from fungal endophytes represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, coupled with an increasing understanding of their mechanisms of action, make them attractive lead compounds for the development of new anticancer and antimicrobial agents. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this exciting field. Continued exploration of the vast chemical diversity of fungal endophytes is likely to yield more novel and potent prenylterphenyllin analogues and other bioactive compounds.
References
- 1. p-Terphenyls From Aspergillus sp. GZWMJZ-055: Identification, Derivation, Antioxidant and α-Glycosidase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-Terphenyl and Diphenyl Ether Derivatives from the Marine-Derived Fungus Aspergillus candidus HM5-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asperindoles A–D and a p-Terphenyl Derivative from the Ascidian-Derived Fungus Aspergillus sp. KMM 4676 - PMC [pmc.ncbi.nlm.nih.gov]
